molecular formula C18H15AuClP B1248072 Chloro(triphenylphosphine)gold(I) CAS No. 14243-64-2

Chloro(triphenylphosphine)gold(I)

Cat. No. B1248072
CAS RN: 14243-64-2
M. Wt: 494.7 g/mol
InChI Key: IFPWCRBNZXUWGC-UHFFFAOYSA-M
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Description

Chloro(triphenylphosphine)gold(I), also known as triphenylphosphinegold(I) chloride, is a coordination complex with the formula (Ph3P)AuCl . This colorless solid is a common reagent for research on gold compounds .


Synthesis Analysis

The complex is prepared by reducing chloroauric acid with triphenylphosphine in 95% ethanol . The reaction is as follows: HAuCl4 + H2O + 2 PPh3 → (Ph3P)AuCl + Ph3PO + 3 HCl . It can also be prepared by treating a thioether complex of gold like (dimethyl sulfide)gold(I) chloride, [(Me2S)AuCl], with triphenylphosphine .


Molecular Structure Analysis

The complex adopts a linear coordination geometry, which is typical of most gold(I) compounds . It crystallizes in the orthorhombic space group P212121 with a = 12.300(4) Å, b = 13.084(4) Å, c = 10.170(3) Å with Z = 4 formula units per unit cell .


Chemical Reactions Analysis

Triphenylphosphinegold(I) chloride is a popular stable precursor for a cationic gold(I) catalyst used in organic synthesis . Typically, it is treated with silver(I) salts of weakly coordinating anions (e.g., X – = SbF6–, BF4–, TfO –, or Tf2N –) to generate a weakly bound Ph3PAu–X complex, in equilibrium with the catalytically-active species [Ph3PAu]+ X – in solution .


Physical And Chemical Properties Analysis

Chloro(triphenylphosphine)gold(I) is a colorless solid . It has a molar mass of 494.71 g/mol . The density of this compound is 1.97 g/cm3 . It has a melting point of 236–237 °C (457–459 °F; 509–510 K) .

Scientific Research Applications

Organic Synthesis Catalysis

Chloro(triphenylphosphine)gold(I) is widely used as a catalyst in organic synthesis. It facilitates various rearrangement reactions, which are crucial for constructing complex organic molecules. For instance, it catalyzes the cyclization of O-propargyl carbamates to alkylideneoxazolidinones via a 5-exo-digonal pathway at room temperature . This ability to promote cyclization reactions makes it an invaluable tool for synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.

Precursor for Gold Organometallic Compounds

This compound acts as a precursor for the synthesis of gold(I) and gold(III) organometallic compounds . These gold-based organometallics have significant potential in areas such as medicinal chemistry, where they are explored for their anticancer properties, and materials science, for the development of new types of electronic and photonic materials.

Homogeneous Catalysis

In homogeneous catalysis, chloro(triphenylphosphine)gold(I) is employed to generate cationic gold(I) catalysts used in various organic transformations . The compound is treated with silver(I) salts of weakly coordinating anions to form a catalytically active species in solution. This application is particularly important for reactions that require precise control over the catalytic environment.

Synthesis of Polycyclic Compounds

The compound is also a catalyst for the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes . This application is crucial for the synthesis of complex polycyclic structures that are often found in natural products and pharmaceuticals.

Gold Chemistry Research

As a common reagent in gold chemistry, chloro(triphenylphosphine)gold(I) is used to explore the fundamental aspects of gold’s chemical behavior . Research in this field can lead to the discovery of new reactions and catalytic processes that can be applied in industrial and pharmaceutical chemistry.

Mechanism of Action

Target of Action

Chloro(triphenylphosphine)gold(I), also known as chlorogold;triphenylphosphane, is a common reagent in gold chemistry . It primarily targets the π-systems of organic compounds . The compound is used as a catalyst in the cyclization of O-propargyl carbamates to alkylideneoxazolidinones and in the cycloisomerization of enynes containing a cyclic olefin .

Mode of Action

The compound interacts with its targets by activating the π-systems towards addition by heteroatom and carbon nucleophiles . This activation is achieved through the use of a cocatalytic halide abstraction agent .

Biochemical Pathways

The activation of the π-systems leads to the cyclization of O-propargyl carbamates into alkylideneoxazolidinones . This reaction follows a 5-exo-digonal pathway . Additionally, the compound catalyzes the cycloisomerization of enynes containing a cyclic olefin into highly-fused, polycyclic dienes .

Pharmacokinetics

It’s important to note that the compound is soluble in methylene chloride, acetonitrile, benzene, and acetone, but insoluble in water and ethanol . This solubility profile may influence its bioavailability.

Result of Action

The result of the action of Chloro(triphenylphosphine)gold(I) is the formation of alkylideneoxazolidinones from O-propargyl carbamates and the formation of highly-fused, polycyclic dienes from enynes containing a cyclic olefin . These reactions are significant in organic synthesis.

Action Environment

The action of Chloro(triphenylphosphine)gold(I) can be influenced by environmental factors such as the presence of a cocatalytic halide abstraction agent . may also affect its action, efficacy, and stability.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Chloro(triphenylphosphine)gold(I) is a common reagent in gold chemistry and is used in various research and industrial applications . Its use as a catalyst in organic synthesis and as a precursor for the synthesis of gold(I) and gold(III) organometallic compounds suggests that it will continue to be an important compound in these areas .

properties

IUPAC Name

chlorogold;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPWCRBNZXUWGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(triphenylphosphine)gold(I)

CAS RN

14243-64-2, 1424-64-2
Record name Chloro(triphenylphosphine)gold
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14243-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(triphenylphosphine)gold
Source European Chemicals Agency (ECHA)
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Record name Chloro(triphenylphosphane)gold(I)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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